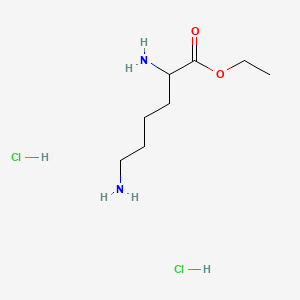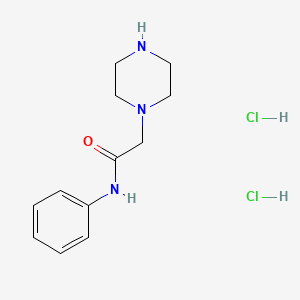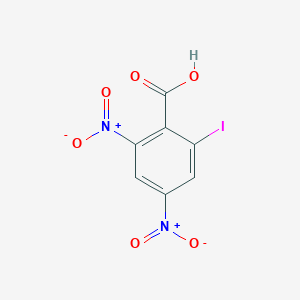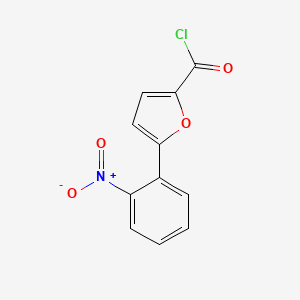![molecular formula C16H17NO3 B1621325 2-[4-(Tert-butyl)phenoxy]nicotinic acid CAS No. 54659-69-7](/img/structure/B1621325.png)
2-[4-(Tert-butyl)phenoxy]nicotinic acid
Overview
Description
Preparation Methods
The synthesis of 2-[4-(Tert-butyl)phenoxy]nicotinic acid typically involves the reaction of 4-tert-butylphenol with nicotinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[4-(Tert-butyl)phenoxy]nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Scientific Research Applications
2-[4-(Tert-butyl)phenoxy]nicotinic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Researchers study its biological activity and potential therapeutic applications.
Medicine: It has been investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]nicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is known to interact with nicotinic acid receptors and other cellular targets, influencing various biological processes .
Comparison with Similar Compounds
2-[4-(Tert-butyl)phenoxy]nicotinic acid can be compared with other nicotinic acid derivatives and phenoxy compounds. Similar compounds include:
4-tert-butylphenol: A precursor in the synthesis of this compound.
Nicotinic acid: The parent compound with similar biological activity.
Phenoxyacetic acid: Another phenoxy compound with distinct properties and applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial fields.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)11-6-8-12(9-7-11)20-14-13(15(18)19)5-4-10-17-14/h4-10H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEMPNYYKUSIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384214 | |
| Record name | 2-[4-(tert-butyl)phenoxy]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54659-69-7 | |
| Record name | 2-[4-(tert-butyl)phenoxy]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1621243.png)

![1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1621246.png)
![Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1621247.png)





![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide](/img/structure/B1621259.png)

![2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621264.png)

